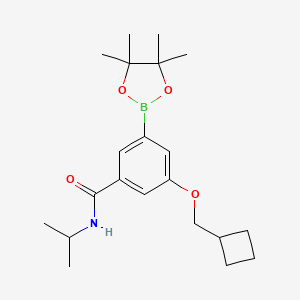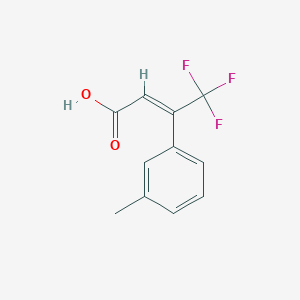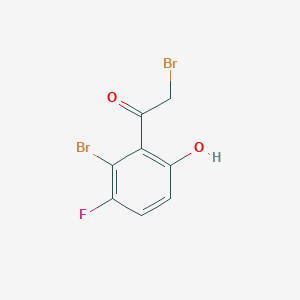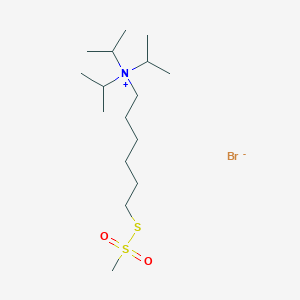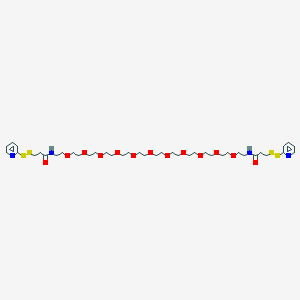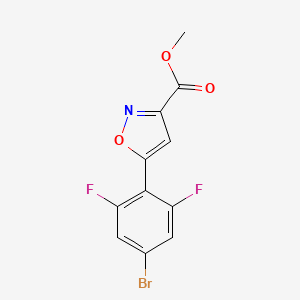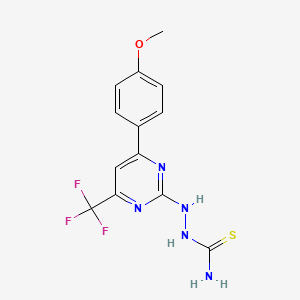
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and two trifluoromethyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where cyclopropyl chloride reacts with 3,5-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential hazards associated with cyclopropyl derivatives.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its interaction with biological membranes.
Medicine: Explored as a potential drug candidate due to its ability to modulate biological pathways. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in structure but with an additional trifluoromethyl group, leading to different reactivity and applications.
1-Cyclopropyl-2,4-bis(trifluoromethyl)benzene: Positional isomer with different substitution pattern, affecting its chemical and biological properties.
1,3-Bis(trifluoromethyl)benzene:
Uniqueness
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H8F6 |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
1-cyclopropyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)8-3-7(6-1-2-6)4-9(5-8)11(15,16)17/h3-6H,1-2H2 |
Clave InChI |
IMPQXZRIHTWRBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


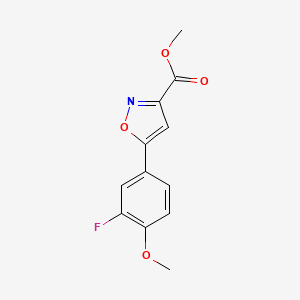


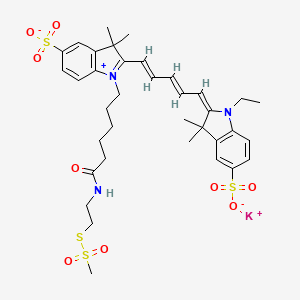
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
